7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent transformation into the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles is often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents due to its ability to inhibit key enzymes and pathways involved in disease progression.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including kinase inhibition and signal transduction.
Industrial Applications: It is employed in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine involves the inhibition of specific molecular targets, such as kinases and polymerases. The compound binds to the active sites of these enzymes, preventing their normal function and thereby disrupting key cellular processes . This inhibition can lead to the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound shares a similar core structure but lacks the difluoromethoxy group.
5-(Difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound lacks the bromine atom but retains the difluoromethoxy group.
Uniqueness
The presence of both the bromine atom and the difluoromethoxy group in 7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine imparts unique chemical and biological properties. These functional groups enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C7H5BrF2N4O |
---|---|
Molecular Weight |
279.04 g/mol |
IUPAC Name |
7-bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H5BrF2N4O/c8-4-1-3(15-7(9)10)5-6(11)12-2-13-14(4)5/h1-2,7H,(H2,11,12,13) |
InChI Key |
DNGKUXPYFXOIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1OC(F)F)C(=NC=N2)N)Br |
Origin of Product |
United States |
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